molecular formula C18H19N5O2 B2613822 8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879435-08-2

8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2613822
CAS No.: 879435-08-2
M. Wt: 337.383
InChI Key: JSJUVSYKMBWYPH-UHFFFAOYSA-N
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Description

8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine-based heterocyclic compound characterized by a 1H-imidazo[2,1-f]purine-2,4-dione core. Its structure includes a 2-ethylphenyl substituent at position 8 and methyl groups at positions 1, 6, and 5. For example, CB11 (a PPARγ agonist with a 2-aminophenyl and butyl group) demonstrates anti-cancer activity in non-small cell lung cancer (NSCLC) by inducing apoptosis and ROS production . The ethylphenyl moiety in the target compound may influence receptor binding and metabolic stability compared to other derivatives.

Properties

IUPAC Name

6-(2-ethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-12-8-6-7-9-13(12)22-10(2)11(3)23-14-15(19-17(22)23)21(4)18(25)20-16(14)24/h6-9H,5H2,1-4H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJUVSYKMBWYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Structural Features Primary Targets Therapeutic Application Key Findings
Target Compound : 8-(2-ethylphenyl)-1,6,7-trimethyl-... 8-(2-ethylphenyl), 1,6,7-trimethyl Inferred PPARγ Potential oncology Structural similarity to CB11 suggests possible PPARγ-mediated anti-cancer effects.
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-...) 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl PPARγ NSCLC therapy Induces apoptosis, ROS production, and caspase-3 activation; reduces tumor volume in xenografts.
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-...) 8-piperazinylalkyl, 2-fluorophenyl, 1,3-dimethyl 5-HT1A/5-HT7 receptors Antidepressant Partial 5-HT1A agonism; improves forced swim test (FST) outcomes; brain-penetrant.
AZ-861 (8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl-...) 8-piperazinylalkyl, 3-CF3-phenyl, 1,3-dimethyl 5-HT1A/5-HT7 receptors Antidepressant Stronger 5-HT1A agonism than AZ-853; induces lipid metabolism disturbances.
Compound 3i (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-...) 8-piperazinylalkyl, 2-fluorophenyl, 1,3,7-trimethyl 5-HT1A/5-HT7 receptors Antidepressant/anxiolytic Most potent in FST; superior to diazepam in anxiolytic effects at 2.5 mg/kg.
Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-...) 8-isoquinolinylalkyl, 6,7-dimethoxy, 1,3-dimethyl 5-HT1A, PDE4B/PDE10A Dual receptor/enzyme modulation High 5-HT1A affinity; potential for hybrid ligand development.

Pharmacological and Mechanistic Differences

Oncology vs. Neuropsychiatry: The target compound and CB11 share a 1,6,7-trimethylimidazopurine-dione core but differ in substituents. CB11's 2-aminophenyl and butyl groups enhance PPARγ binding, driving apoptosis in NSCLC . The target compound's 2-ethylphenyl group may alter PPARγ activation efficacy or selectivity. In contrast, piperazinylalkyl derivatives (e.g., AZ-853, AZ-861) prioritize 5-HT1A/5-HT7 receptor binding for antidepressant effects. Their extended alkyl chains and fluorinated aryl groups optimize serotonin receptor interaction .

Metabolic Stability and Lipophilicity: Piperazinylalkyl derivatives (e.g., AZ-853, 3i) exhibit moderate metabolic stability in human liver microsomes (HLM) and optimal lipophilicity (logP ~3.5) for blood-brain barrier penetration .

Side Effect Profiles: CB11’s anti-cancer activity is associated with ROS-mediated cytotoxicity but lacks reported cardiovascular effects . AZ-853 and AZ-861 show mild sedation and lipid disturbances, with AZ-853 causing weight gain and hypotension due to α1-adrenolytic activity .

Structural Determinants of Activity

  • Substituent Position : Fluorine or trifluoromethyl groups at the phenyl ring’s meta position (AZ-861) enhance 5-HT1A affinity compared to ortho substitution (AZ-853) .
  • Alkyl Chain Length : Piperazinylpentyl derivatives (e.g., 3i) outperform butyl analogs in anxiolytic potency, suggesting chain length impacts receptor engagement .
  • Methylation Pattern : 1,6,7-Trimethylation (target compound, CB11) may stabilize the imidazopurine core, whereas 1,3-dimethylation (AZ-853/AZ-861) optimizes serotonin receptor binding .

Biological Activity

8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure features an ethylphenyl group at the 8-position and three methyl groups at the 1, 6, and 7 positions of the imidazo[2,1-f]purine core.

  • Molecular Formula : C21H25N5O2
  • Molecular Weight : 379.5 g/mol
  • CAS Number : 877644-77-4

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties. Key areas of interest include:

  • Antidepressant Activity : Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant effects through their interaction with serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. A study highlighted the synthesis and evaluation of such derivatives, revealing significant receptor affinity and promising in vivo results in forced swim tests (FST) in mice .
  • Anxiolytic Effects : Some derivatives have shown greater potency than traditional anxiolytic drugs like diazepam in preclinical models. This suggests that modifications to the imidazo[2,1-f]purine core could enhance anxiolytic properties .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways. Its structural characteristics allow it to interact with active sites of enzymes, leading to potential therapeutic applications in diseases where enzyme dysregulation is a factor.

The mechanism by which this compound exerts its biological effects is primarily through:

  • Receptor Interaction : Binding to serotonin receptors modulates neurotransmitter levels in the brain, contributing to mood regulation.
  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterases (PDEs), this compound can increase cyclic nucleotide levels (cAMP and cGMP), which are crucial for various signaling pathways involved in mood and anxiety disorders.

Case Studies

  • Antidepressant Potential :
    • A study synthesized several derivatives of imidazo[2,1-f]purine compounds and tested their effects on serotonin receptors. One notable derivative exhibited significant antidepressant-like effects in animal models compared to control groups .
  • Anxiolytic Properties :
    • In comparative studies with diazepam, certain derivatives were found to produce more pronounced anxiolytic effects at lower doses when administered to test subjects in controlled environments .

Data Table

PropertyValue
Molecular FormulaC21H25N5O2
Molecular Weight379.5 g/mol
CAS Number877644-77-4
Antidepressant ActivitySignificant in animal models
Anxiolytic ActivityGreater potency than diazepam

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